molecular formula C20H25N3O2 B293979 N-{3-[(4-tert-butylbenzoyl)amino]propyl}isonicotinamide

N-{3-[(4-tert-butylbenzoyl)amino]propyl}isonicotinamide

Cat. No. B293979
M. Wt: 339.4 g/mol
InChI Key: WCTMPRZSRHICFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{3-[(4-tert-butylbenzoyl)amino]propyl}isonicotinamide, also known as BAY 11-7082, is a synthetic compound that has been extensively studied for its anti-inflammatory and anti-cancer properties. It was first synthesized in 2001 by Bayer AG as a potent inhibitor of nuclear factor kappa B (NF-κB), a transcription factor that plays a crucial role in the immune response and inflammation. Since then, BAY 11-7082 has been widely used in scientific research to investigate its mechanism of action and potential therapeutic applications.

Mechanism of Action

N-{3-[(4-tert-butylbenzoyl)amino]propyl}isonicotinamide 11-7082 inhibits the activation of NF-κB by blocking the phosphorylation and degradation of its inhibitor, IκBα. This prevents the translocation of NF-κB to the nucleus and the subsequent transcription of genes involved in inflammation and cell survival. N-{3-[(4-tert-butylbenzoyl)amino]propyl}isonicotinamide 11-7082 also activates the unfolded protein response (UPR) pathway, which leads to the degradation of misfolded proteins and the inhibition of NF-κB activation.
Biochemical and Physiological Effects:
N-{3-[(4-tert-butylbenzoyl)amino]propyl}isonicotinamide 11-7082 has been shown to have anti-inflammatory effects in various cell types and animal models. It can reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and inhibit the activation of immune cells, such as macrophages and T cells. N-{3-[(4-tert-butylbenzoyl)amino]propyl}isonicotinamide 11-7082 has also been shown to induce cell death in cancer cells by activating the UPR pathway and inhibiting NF-κB activation.

Advantages and Limitations for Lab Experiments

N-{3-[(4-tert-butylbenzoyl)amino]propyl}isonicotinamide 11-7082 is a potent inhibitor of NF-κB and has been widely used in scientific research to investigate its mechanism of action and potential therapeutic applications. However, it has some limitations in lab experiments. N-{3-[(4-tert-butylbenzoyl)amino]propyl}isonicotinamide 11-7082 can be toxic at high concentrations and can affect the viability of cells. It can also have off-target effects on other signaling pathways, which can complicate the interpretation of results.

Future Directions

There are several future directions for the research on N-{3-[(4-tert-butylbenzoyl)amino]propyl}isonicotinamide 11-7082. One area of interest is its potential therapeutic applications in cancer and inflammatory diseases. N-{3-[(4-tert-butylbenzoyl)amino]propyl}isonicotinamide 11-7082 has been shown to induce cell death in cancer cells and reduce inflammation in animal models of arthritis and colitis. Further studies are needed to investigate its efficacy and safety in clinical trials. Another area of interest is the development of more potent and selective inhibitors of NF-κB that can overcome the limitations of N-{3-[(4-tert-butylbenzoyl)amino]propyl}isonicotinamide 11-7082.

Synthesis Methods

N-{3-[(4-tert-butylbenzoyl)amino]propyl}isonicotinamide 11-7082 can be synthesized using a multi-step process involving the reaction of isonicotinic acid with tert-butylamine, followed by acylation with 4-tert-butylbenzoyl chloride and subsequent reduction with sodium borohydride. The final product is obtained after purification using column chromatography.

Scientific Research Applications

N-{3-[(4-tert-butylbenzoyl)amino]propyl}isonicotinamide 11-7082 has been extensively studied in scientific research for its anti-inflammatory and anti-cancer properties. It has been shown to inhibit the activation of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation, immune response, and cell survival. By inhibiting NF-κB, N-{3-[(4-tert-butylbenzoyl)amino]propyl}isonicotinamide 11-7082 can reduce inflammation and promote cell death in cancer cells.

properties

Molecular Formula

C20H25N3O2

Molecular Weight

339.4 g/mol

IUPAC Name

N-[3-[(4-tert-butylbenzoyl)amino]propyl]pyridine-4-carboxamide

InChI

InChI=1S/C20H25N3O2/c1-20(2,3)17-7-5-15(6-8-17)18(24)22-11-4-12-23-19(25)16-9-13-21-14-10-16/h5-10,13-14H,4,11-12H2,1-3H3,(H,22,24)(H,23,25)

InChI Key

WCTMPRZSRHICFD-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NCCCNC(=O)C2=CC=NC=C2

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NCCCNC(=O)C2=CC=NC=C2

Origin of Product

United States

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